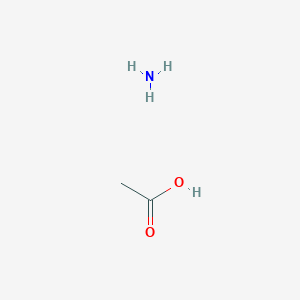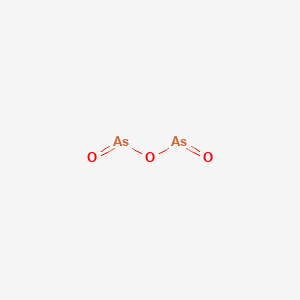
Chloroendic anhydride
Vue d'ensemble
Description
Méthodes De Préparation
Chloroendic anhydride is typically synthesized through a Diels-Alder reaction between maleic anhydride and hexachlorocyclopentadiene . The reaction is carried out at temperatures ranging from 150°C to 180°C for 2-5 hours . The process involves adding maleic anhydride to hexachlorocyclopentadiene in the presence of a diluting agent . This method yields high-quality this compound with a yield of up to 96% . Industrial production methods often involve similar reaction conditions but may include additional purification steps to ensure the high purity of the final product .
Analyse Des Réactions Chimiques
Chloroendic anhydride undergoes several types of chemical reactions, including hydrolysis, nucleophilic acyl substitution, and esterification .
Hydrolysis: When exposed to water, this compound hydrolyzes to form chloroendic acid.
Nucleophilic Acyl Substitution: This reaction involves the substitution of the anhydride group with nucleophiles such as alcohols and amines, leading to the formation of esters and amides.
Esterification: This compound reacts with alcohols to form esters, which are commonly used in the production of flame-retardant resins.
Applications De Recherche Scientifique
Chloroendic anhydride is widely used in scientific research and industrial applications due to its unique properties .
Chemistry: It is used as a reactive flame retardant in the synthesis of unsaturated polyester, polyurethane, and epoxy resins.
Biology and Medicine: While its primary applications are industrial, this compound’s derivatives are studied for their potential use in biomedical materials.
Industry: It is used in the production of epoxy resins, metal adhesive coatings, and UV-curable inks.
Mécanisme D'action
The mechanism of action of chloroendic anhydride involves its ability to form stable, flame-retardant polymers . When incorporated into resins, it enhances their thermal stability and resistance to combustion . The compound’s chlorinated structure contributes to its effectiveness as a flame retardant by promoting the formation of a char layer that inhibits the spread of flames . Additionally, this compound can undergo nucleophilic attack on its carbonyl groups, leading to the formation of various derivatives .
Comparaison Avec Des Composés Similaires
Chloroendic anhydride is often compared to other chlorinated anhydrides and acids, such as chloroendic acid . Both compounds share similar chemical structures and are used in the production of flame-retardant materials . this compound is preferred in applications requiring higher thermal stability and resistance to hydrolysis . Other similar compounds include hexachlorocyclopentadiene and maleic anhydride, which are used as precursors in the synthesis of this compound .
Propriétés
IUPAC Name |
(1S,7R)-1,7,8,9,10,10-hexachloro-4-oxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H2Cl6O3/c10-3-4(11)8(13)2-1(5(16)18-6(2)17)7(3,12)9(8,14)15/h1-2H/t1?,2?,7-,8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLBJFXNAEMSXGL-SBUZQEQSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12C(C(=O)OC1=O)C3(C(=C(C2(C3(Cl)Cl)Cl)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C12C(C(=O)OC1=O)[C@@]3(C(=C([C@]2(C3(Cl)Cl)Cl)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H2Cl6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![(2S)-5-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid](/img/structure/B7798049.png)








